6-(3-(Trifluoromethyl)phenyl)picolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-4-1-3-9(7-10)12-6-2-5-11(8-18)17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFYLBCLLEBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 3 Trifluoromethyl Phenyl Picolinaldehyde and Its Analogs
Established Synthetic Routes for 6-Aryl-2-Picolinaldehydes
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 6-aryl-2-picolinaldehydes, offering a versatile and efficient means to construct the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings.
The Suzuki-Miyaura coupling reaction is a widely employed method for the synthesis of biaryl compounds, including 6-aryl-2-picolinaldehydes. nih.govrsc.orgnih.gov This reaction typically involves the coupling of a halogenated pyridine derivative with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of starting materials. nih.gov
For the synthesis of 6-(3-(trifluoromethyl)phenyl)picolinaldehyde, this would involve the reaction of a suitable 6-halopicolinaldehyde with (3-(trifluoromethyl)phenyl)boronic acid. The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent. Catalyst systems based on palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with phosphine (B1218219) ligands are commonly used. nih.govbeilstein-archives.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ / Phosphine Ligand | KF | Dioxane | Not Specified | Good to Excellent nih.gov |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not Specified | 110 | Up to 94% beilstein-archives.org |
This table presents generalized conditions based on literature for similar Suzuki-Miyaura reactions. Specific yields for the target compound may vary.
A common strategy involves the use of halogenated picolinaldehyde precursors, such as 6-bromo-2-picolinaldehyde, as the electrophilic partner in cross-coupling reactions. The bromine atom at the 6-position of the pyridine ring serves as an effective leaving group for palladium-catalyzed reactions. The coupling of 6-bromo-2-picolinaldehyde with (3-(trifluoromethyl)phenyl)boronic acid under Suzuki-Miyaura conditions would directly yield this compound. The reactivity of the halide can influence the reaction conditions, with bromo- and iodo-pyridines generally being more reactive than their chloro- counterparts. nih.gov
Direct Introduction of Trifluoromethyl Group via Trifluoromethylation Processes
The trifluoromethyl (CF₃) group is a crucial pharmacophore that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. nih.gov The direct introduction of a CF₃ group onto a picolinaldehyde scaffold represents an alternative synthetic approach. Various trifluoromethylation reagents and methods have been developed, including those that proceed via electrophilic, nucleophilic, or radical pathways. nih.govmdpi.com
For instance, photocatalytic methods have emerged as powerful tools for trifluoromethylation. nih.govorganic-chemistry.org These reactions often utilize a photocatalyst that, upon irradiation with light, can initiate the formation of a trifluoromethyl radical from a suitable precursor. This radical can then react with the pyridine ring to introduce the CF₃ group. The regioselectivity of such reactions is a critical consideration.
Utilization of Picolinaldehyde Derivatives as Starting Materials
Syntheses can also commence from picolinaldehyde derivatives that are subsequently modified to introduce the 3-(trifluoromethyl)phenyl group. For example, a picolinaldehyde bearing a suitable functional group at the 6-position, such as a hydroxyl or amino group, could be converted to a triflate or halide. This intermediate could then undergo a palladium-catalyzed cross-coupling reaction with (3-(trifluoromethyl)phenyl)boronic acid.
Alternatively, a precursor like 6-chloronicotinaldehyde (B1585923) could be used. A search of chemical supplier databases indicates the existence of "6-(3-(Trifluoromethyl)phenyl)pyridine-3-carboxaldehyde," suggesting that functional group interconversion from the 3-carboxaldehyde to the 2-carboxaldehyde is another potential, though likely more complex, synthetic avenue. sigmaaldrich.comchemscene.com
Advanced Synthetic Approaches and Reaction Conditions
Research continues to focus on developing more efficient, sustainable, and cost-effective synthetic methods. This includes the use of more active and stable catalysts, milder reaction conditions, and greener solvents. For instance, Suzuki-Miyaura reactions have been successfully performed in water, reducing the need for organic solvents. rsc.org
Furthermore, advancements in C-H activation and arylation techniques offer the potential for more direct synthetic routes. beilstein-archives.orgresearchgate.net These methods could, in principle, allow for the direct coupling of a picolinaldehyde with a 3-(trifluoromethyl)benzene derivative, bypassing the need for pre-functionalized starting materials. However, controlling the regioselectivity of such reactions on a pyridine ring can be challenging.
The development of novel trifluoromethylation reagents also continues to be an active area of research. organic-chemistry.org More stable and easier-to-handle reagents can simplify synthetic procedures and improve safety profiles.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. chemicaljournals.com The technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. chemicaljournals.comresearchgate.net This approach is particularly advantageous for the synthesis of heterocyclic compounds like picolinaldehyde derivatives, where conventional heating methods may require prolonged reaction times at high temperatures. chemicaljournals.com
The application of MAOS can significantly accelerate key steps in the synthesis of this compound and its analogs, such as the construction of the core biaryl structure or the formation of related heterocyclic systems. Research has demonstrated that microwave irradiation can reduce reaction times from hours to mere minutes while simultaneously improving yields. For instance, in the synthesis of certain quinoline (B57606) derivatives, a microwave-assisted procedure at 100°C was completed in 4 minutes with yields of 80-95%, whereas the same reaction under conventional oil-bath heating required 60 minutes and resulted in a lower yield. nih.gov Similarly, a comparative study on the synthesis of pyrazolo[1,5-a]pyrimidines showed a 10% increase in yield when using microwave heating compared to conventional methods. nih.gov These findings underscore the efficiency and effectiveness of MAOS as a green and sustainable synthetic tool. chemicaljournals.comresearchgate.net
| Product Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinolin-4-ylmethoxychromen-4-ones | Microwave-Assisted | 4 min | 80-95% | nih.gov |
| Quinolin-4-ylmethoxychromen-4-ones | Conventional (Oil Bath) | 60 min | Lower than MAOS | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Microwave-Assisted | 15 min | 90-95% | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Conventional | Not specified | ~80-85% | nih.gov |
| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Microwave-Assisted | Shorter | Moderate to Good | nih.gov |
| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Conventional | Longer | Moderate to Good | nih.gov |
Ligand-Free Catalytic Systems in Cross-Coupling Reactions
The central C-C bond in this compound, which connects the pyridine and phenyl rings, is typically formed via a transition-metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. Traditionally, these reactions require sophisticated phosphine ligands to stabilize the metal catalyst and facilitate the catalytic cycle. However, the development of ligand-free catalytic systems offers significant advantages, including reduced cost, simplified reaction setup, and easier product purification.
In a ligand-free system, the catalytic activity is achieved without the addition of external supporting ligands. These systems are highly desirable for their operational simplicity. Research into the synthesis of biaryl and heterocyclic compounds has identified phosphine-free ruthenium and manganese complexes as effective catalysts for dehydrogenative coupling reactions to form quinolines and pyridines. researchgate.net This demonstrates the potential for ligand-free approaches in constructing the core structure of the target molecule. The use of a metal catalyst in the absence of ligands streamlines the process, making it a more atom-economical and cost-effective strategy for synthesizing complex molecules like 6-aryl-picolinaldehydes.
| Reaction Type | Catalyst System | Key Features | Applicable to Synthesis of | Reference |
|---|---|---|---|---|
| Acceptorless Dehydrogenative Coupling | Phosphine-free Ru(III)/Ru(II) complexes | Efficient synthesis of quinolines and pyridines. | Pyridine and quinoline cores | researchgate.net |
| Acceptorless Dehydrogenative Coupling | Phosphine-free Mn(I) complex | Sustainable synthesis of quinoxalines and pyrazines. | N-heterocyclic frameworks | researchgate.net |
| Domino Reaction | Catalyst-free | Three-component reaction in aqueous medium with high yield and chemoselectivity. | Pyrimidinetriones | nih.gov |
Transient Directing Group (TDG) Strategies for C–H Functionalization
Carbon-hydrogen (C–H) bond functionalization is a powerful strategy for molecular synthesis that avoids the need for pre-functionalized starting materials, thereby improving atom economy. snnu.edu.cn The Transient Directing Group (TDG) strategy represents a significant advancement in this field. nih.gov It involves the temporary and reversible installation of a directing group onto the substrate, which guides a transition-metal catalyst to a specific C–H bond. researchgate.net This approach circumvents the need for extra synthetic steps to install and remove a permanent directing group. snnu.edu.cn
For a substrate like this compound, the aldehyde functional group can react reversibly with a chiral organic catalyst, such as an amino acid, to form an imine. nih.gov This newly formed imine can then act as a bidentate directing group, coordinating with a metal center (e.g., Palladium or Rhodium) and directing the functionalization of a nearby C–H bond. nih.govnih.gov This strategy allows for highly site-selective reactions such as arylation, amination, and alkylation. nih.gov The use of chiral amino acids can even enable enantioselective C–H activation, opening pathways to chiral analogs. nih.gov
| Transient Directing Group | Metal Catalyst | Substrate Functional Group | Type of C–H Functionalization | Reference |
|---|---|---|---|---|
| Amino Acid (e.g., Glycine) | Pd(OAc)₂ | Aldehyde, Ketone | Arylation at β- or γ-positions | nih.gov |
| Orthanilic Acid | Not specified | Not specified | C–F reductive elimination | nih.gov |
| Amine (forming aldimine) | Wilkinson's catalyst [(PPh₃)₃RhCl] | Aldehyde | Hydroacylation | nih.gov |
Reductive Amination for Functionalization
The aldehyde moiety of this compound is a versatile functional handle for creating a diverse library of analogs, primarily through reductive amination. This reaction converts the carbonyl group into an amine via an intermediate imine, and it is one of the most widely used methods for amine synthesis in the pharmaceutical industry. wikipedia.orgnih.gov The process typically involves reacting the aldehyde with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.org
A variety of reducing agents can be employed, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate in the presence of the starting aldehyde. wikipedia.orgrsc.org More modern and greener approaches have also been developed, such as photoredox-catalyzed direct reductive amination that proceeds without an external hydride source, or mild protocols using pyridine-borane in the presence of molecular sieves. nih.govsciencemadness.org This functionalization strategy is crucial for modifying the properties of the parent molecule and exploring its structure-activity relationships.
| Reducing Agent | Typical Substrates | Key Features/Conditions | Reference |
|---|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Mild; effective under weakly acidic conditions. | wikipedia.org |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones | Mild and non-toxic alternative to NaBH₃CN; used in EtOAc. | rsc.org |
| Pyridine-Borane | Aldehydes, Ketones | Mild protocol with 4 Å molecular sieves in methanol. | sciencemadness.org |
| Formic Acid with BF₃ complexes | Aldehydes | DFT study on mechanism; BF₃–H₂O identified as highly active catalyst. | rsc.org |
| Photoredox Catalyst (e.g., Iridium-based) | Aromatic Aldehydes | Visible light irradiation; no external hydride source required. | nih.gov |
Chemical Transformations and Reactivity Studies of 6 3 Trifluoromethyl Phenyl Picolinaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde functional group in 6-(3-(trifluoromethyl)phenyl)picolinaldehyde is a primary site of chemical reactivity, susceptible to oxidation, reduction, and condensation reactions. These transformations allow for the synthesis of a variety of derivatives, including carboxylic acids, alcohols, and imines (Schiff bases) or hydrazones.
The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 6-(3-(trifluoromethyl)phenyl)picolinic acid. This transformation is a fundamental reaction in organic synthesis. libretexts.org Common oxidizing agents used for this purpose include potassium dichromate(VI) in acidic solution or pyridinium (B92312) chlorochromate (PCC) catalyzed reactions with a co-oxidant like periodic acid (H₅IO₆). libretexts.orgscispace.com
During the oxidation process, the aldehyde's C-H bond is converted into a C-O bond. For instance, when using chromium-based reagents like dichromate, the chromium(VI) species is reduced, often indicated by a color change from orange to green, while the aldehyde is oxidized. libretexts.orgresearchgate.net The reaction is typically performed under reflux to ensure the reaction goes to completion and prevents the escape of the volatile aldehyde. libretexts.org A catalytic approach using PCC has also been shown to be effective for the quantitative oxidation of aldehydes to carboxylic acids. scispace.com
| Reactant | Reagents | Product | Typical Conditions |
| This compound | K₂Cr₂O₇ / H₂SO₄ | 6-(3-(Trifluoromethyl)phenyl)picolinic acid | Heat under reflux |
| This compound | PCC (catalytic), H₅IO₆ | 6-(3-(Trifluoromethyl)phenyl)picolinic acid | Acetonitrile (solvent) |
The aldehyde group can be reduced to a primary alcohol, yielding (6-(3-(trifluoromethyl)phenyl)pyridin-2-yl)methanol. This conversion is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Biocatalytic methods also present a viable route for such reductions. For example, research on the analogous compound 3'-(trifluoromethyl)acetophenone (B147564) demonstrated its effective reduction to the corresponding alcohol using a carbonyl reductase from a recombinant E. coli strain. nih.gov This highlights the potential for stereoselective synthesis of the alcohol derivative under mild, environmentally friendly conditions. nih.gov
| Reactant | Reagents | Product |
| This compound | Sodium borohydride (NaBH₄) | (6-(3-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol |
| This compound | Lithium aluminum hydride (LiAlH₄) | (6-(3-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol |
| This compound | Carbonyl reductase (biocatalyst) | (6-(3-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol |
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and hydrazines. These reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, to form Schiff bases (imines) and hydrazones, respectively. nih.govwikipedia.orgderpharmachemica.com
The formation of the C=N (azomethine) double bond is a characteristic feature of these compounds, which are important intermediates in various biological and chemical processes. nih.govnih.gov The reaction is typically reversible and may be catalyzed by a weak acid or base. derpharmachemica.com Hydrazone formation, a reaction between an aldehyde and hydrazine (B178648), is a well-established method for derivatizing carbonyl compounds. wikipedia.orglibretexts.org These reactions are crucial in bioconjugation and the synthesis of heterocyclic compounds. nih.govorganic-chemistry.org
| Reactant 1 | Reactant 2 | Product Type | Resulting Functional Group |
| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Azomethine (-CH=N-R) |
| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Hydrazone (-CH=N-NH₂) |
| This compound | Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Substituted Hydrazone (-CH=N-NH-R) |
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring, being a heteroaromatic system, exhibits distinct reactivity compared to benzene (B151609). Its electron-deficient nature, caused by the electronegative nitrogen atom, influences its susceptibility to both nucleophilic and electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic and heteroaromatic rings. nih.gov For SNAr to occur, the ring must contain a good leaving group (such as a halogen) and be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org
In a hypothetical halogenated derivative of this compound, such as one with a chlorine or fluorine atom on the pyridine ring, the ring is already activated by the electron-withdrawing pyridine nitrogen. The additional presence of the trifluoromethylphenyl group further decreases electron density. A nucleophile would attack the carbon bearing the halogen, proceeding through a negatively charged intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.org Studies on polyfluoroarenes, such as octafluorotoluene, show that SNAr reactions can be highly regioselective, with substitution occurring preferentially at the para position relative to the trifluoromethyl group. mdpi.com This suggests that in a suitably halogenated derivative, predictable substitution patterns can be achieved. mdpi.comnih.gov
| Hypothetical Reactant | Nucleophile (Nu⁻) | Expected Product |
| 4-Chloro-6-(3-(trifluoromethyl)phenyl)picolinaldehyde | RO⁻ (Alkoxide) | 4-Alkoxy-6-(3-(trifluoromethyl)phenyl)picolinaldehyde |
| 4-Fluoro-6-(3-(trifluoromethyl)phenyl)picolinaldehyde | R₂NH (Secondary Amine) | 4-(Dialkylamino)-6-(3-(trifluoromethyl)phenyl)picolinaldehyde |
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the deactivating effect of the electronegative nitrogen atom. wikipedia.org The reaction requires strong electrophiles and often harsh conditions. masterorganicchemistry.comlibretexts.org The regioselectivity of the substitution is governed by the electronic effects of the existing substituents.
The pyridine nitrogen deactivates the ring and directs incoming electrophiles primarily to the 3- and 5-positions. On the phenyl ring, the trifluoromethyl group is a powerful deactivating and meta-directing substituent due to its strong electron-withdrawing inductive effect. lkouniv.ac.in Therefore, an electrophilic attack on the phenyl ring of this compound would be expected to occur at the positions meta to the CF₃ group (i.e., the 5'-position of the phenyl ring). An attack on the pyridine ring would be disfavored but would likely occur at the 3- or 5-position if forced.
Functionalization Strategies for Structural Diversification
The aldehyde functional group and the aromatic rings of this compound serve as key handles for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications are crucial for exploring the molecule's potential in various applications, including medicinal chemistry and materials science.
Derivatization for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, derivatization of the aldehyde group is a primary strategy for investigating SAR. Common derivatization reactions for aldehydes include:
Reductive Amination: The reaction of the aldehyde with primary or secondary amines to form an intermediate imine, which is then reduced to the corresponding amine. This allows for the introduction of a wide variety of substituents.
Wittig Reaction: The reaction with a phosphonium (B103445) ylide to convert the aldehyde into an alkene, enabling the extension of the carbon chain and the introduction of different functional groups.
Knoevenagel Condensation: The reaction with active methylene (B1212753) compounds, leading to the formation of a new carbon-carbon double bond and the introduction of electron-withdrawing groups.
Formation of Hydrazones, Oximes, and Semicarbazones: These reactions with hydrazine derivatives, hydroxylamine, and semicarbazide, respectively, are classic methods for characterizing and modifying aldehydes.
A study on analogous 6-formyl-pyridine-2-carboxylate derivatives highlights a practical approach to SAR by modifying the aldehyde precursor. In this research, 6-formyl-2-carboxylic acid was coupled with a variety of substituted phenols, thiophenols, and anilines to produce a library of ester and amide derivatives. researchgate.netnih.gov These compounds were then evaluated for their biological activity, demonstrating how systematic structural modifications can be used to probe the chemical space around a core scaffold to identify key structural features for activity. researchgate.netnih.gov
For this compound, a similar strategy could be employed by first oxidizing the aldehyde to a carboxylic acid, followed by amide or ester coupling with a diverse library of amines or alcohols. This would allow for a systematic exploration of the impact of different substituents on the molecule's biological profile.
Table 1: Potential Derivatization Reactions for SAR Studies of this compound This table is illustrative and based on common aldehyde reactions.
| Reaction Type | Reagents | Product Functional Group | Purpose in SAR |
| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine | Introduce diverse N-substituents |
| Wittig Reaction | Ph3P=CHR | Alkene | Modify linker length and geometry |
| Knoevenagel Condensation | CH2(CN)2, piperidine | α,β-Unsaturated nitrile | Introduce conjugated systems |
| Oxime Formation | NH2OH | Oxime | Alter hydrogen bonding potential |
| Hydrazone Formation | R-NHNH2 | Hydrazone | Introduce aryl or alkylhydrazone moieties |
Impact of Electron-Withdrawing and Electron-Donating Substituents on Reactivity
The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of substituents on both the pyridine and phenyl rings. The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the phenyl ring towards electrophilic substitution but, more importantly, it influences the reactivity of the distant aldehyde group through inductive effects.
The introduction of additional substituents, either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), onto the aromatic rings would further modulate this reactivity.
Electron-Withdrawing Groups (EWGs): Placing additional EWGs (e.g., -NO2, -CN) on either the pyridine or the phenyl ring would further increase the partial positive charge on the carbonyl carbon of the aldehyde. This would be expected to increase the rate of reactions involving nucleophilic attack on the aldehyde, such as the Knoevenagel condensation. Kinetic studies on the reaction of substituted benzaldehydes have shown that electron-withdrawing groups accelerate the rate of condensation.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs (e.g., -OCH3, -N(CH3)2) would decrease the electrophilicity of the carbonyl carbon. These groups would donate electron density to the aromatic system, which would, in turn, reduce the partial positive charge on the aldehyde carbon, slowing down the rate of nucleophilic addition reactions.
The Hammett equation provides a quantitative means to correlate the electronic effects of meta- and para-substituents on the reactivity of aromatic compounds. For a series of substituted 6-phenylpicolinaldehydes, a Hammett plot could be constructed by measuring the rates of a specific reaction (e.g., oximation or reduction) for different substituents on the phenyl ring. A positive rho (ρ) value from such an analysis would indicate that the reaction is favored by electron-withdrawing groups, while a negative ρ value would suggest it is favored by electron-donating groups.
Table 2: Predicted Impact of Substituents on the Reactivity of the Aldehyde Group This table is illustrative and based on general principles of electronic effects.
| Substituent (on Phenyl or Pyridine Ring) | Electronic Effect | Predicted Effect on Aldehyde Reactivity (Nucleophilic Attack) |
| -NO2 | Strong Electron-Withdrawing | Increase |
| -CN | Strong Electron-Withdrawing | Increase |
| -Cl | Weak Electron-Withdrawing | Slight Increase |
| -H | Neutral (Reference) | Baseline |
| -CH3 | Weak Electron-Donating | Decrease |
| -OCH3 | Strong Electron-Donating | Decrease |
Coordination Chemistry and Metal Complexation of 6 3 Trifluoromethyl Phenyl Picolinaldehyde
Ligand Design and Coordination Modes
The ligand 6-(3-(trifluoromethyl)phenyl)picolinaldehyde is an aromatic aldehyde featuring a pyridine (B92270) ring substituted at the 6-position with a trifluoromethylphenyl group. This design incorporates key features for metal coordination. Picolinaldehyde (2-formylpyridine) and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals.
Role of Pyridine Nitrogen and Aldehyde Oxygen in Bidentate Chelation
The primary coordination mode anticipated for this compound involves the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group. These two donor atoms are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This N,O-bidentate chelation is a characteristic feature of picolinaldehyde-based ligands. The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl substituent is expected to influence the electron density on the pyridine ring, which in turn could modulate the coordination properties of the ligand and the electronic characteristics of the resulting metal complexes.
Synthesis and Spectroscopic Characterization of Metal Complexes
Despite the ligand's potential, specific studies detailing the synthesis and characterization of its metal complexes are not found in the surveyed scientific literature. The following sections discuss the anticipated, yet unconfirmed, properties for specific metal complexes based on the behavior of similar ligand systems.
Palladium(II) Complexes and Structural Distortion Analysis
A thorough search of scientific databases did not yield specific studies on palladium(II) complexes involving this compound. Generally, Pd(II) ions, with a d⁸ electron configuration, show a strong preference for forming square planar complexes. nih.govmdpi.comnih.gov It is expected that this ligand would react with Pd(II) salts to form complexes of the type [Pd(L)₂] or [Pd(L)Cl₂], where L represents the bidentate ligand. researchgate.netrsc.org Structural analysis of such complexes would typically involve single-crystal X-ray diffraction to determine bond lengths, bond angles, and any distortions from ideal square planar geometry, but such data is not available for this specific compound.
Cobalt Complexes and Their Coordination Geometries
No specific research was found detailing the synthesis or structural characterization of cobalt complexes with this compound. Cobalt(II) complexes are known to adopt a variety of coordination geometries, including octahedral and tetrahedral, often influenced by the ligand field strength and the nature of any counter-ions present. rsc.orgmdpi.com For a bidentate ligand like the one , one could hypothesize the formation of a [Co(L)₃]²⁺ octahedral complex or a [Co(L)₂X₂] complex (where X is a monodentate anion), but experimental verification is lacking. researchgate.net
Iron(II) Complexes and Electrochemical Properties
There is no available literature on the synthesis or electrochemical properties of iron(II) complexes with this compound. For analogous Fe(II)-polypyridyl systems, electrochemical properties such as the Fe(II)/Fe(III) redox potential are of significant interest and are known to be sensitive to the electronic effects of ligand substituents. mdpi.comnih.gov The electron-withdrawing trifluoromethyl group on the ligand would be expected to shift the Fe(II)/Fe(III) couple to more positive potentials, making the complex more difficult to oxidize. nih.gov However, without experimental data from techniques like cyclic voltammetry, this remains speculative.
Zinc(II) Complexes and Photophysical Properties
Specific studies on the photophysical properties of zinc(II) complexes with this compound could not be located. Zinc(II) complexes, having a d¹⁰ configuration, are diamagnetic and often exhibit fluorescence or phosphorescence, making them candidates for applications in materials science. rsc.orgrsc.org The luminescence properties are typically derived from ligand-centered (π-π*) or metal-to-ligand charge transfer (MLCT) transitions. mdpi.comunirioja.esrsc.org The extended π-system of this compound suggests that its Zn(II) complexes could be luminescent, but detailed photophysical studies, including absorption and emission spectra, quantum yields, and lifetime measurements, have not been reported.
Catalytic Applications of Metal-6-(3-(Trifluoromethyl)phenyl)picolinaldehyde Complexes
Metal complexes incorporating this compound and its derivatives have demonstrated significant potential in various catalytic transformations. The strategic placement of the electron-withdrawing trifluoromethyl group on the phenyl ring allows for fine-tuning of the electronic environment at the metal center, thereby influencing the catalytic activity and selectivity.
Asymmetric Catalysis (e.g., Enantioselective Cross-Couplings)
The development of enantioselective cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of chiral molecules with high optical purity. nih.gov The success of these reactions often hinges on the design of chiral ligands that can effectively transfer stereochemical information to the catalytic center. While this compound itself is achiral, it can be envisioned as a scaffold for the development of chiral ligands for asymmetric catalysis.
For a ligand based on this structure to be effective in enantioselective cross-couplings, the introduction of a chiral element is necessary. This could be achieved by converting the aldehyde functional group into a chiral imine or oxazoline, incorporating a stereocenter that can direct the stereochemical outcome of the coupling reaction. The electronic properties imparted by the trifluoromethylphenyl group could play a crucial role in the stability and reactivity of the catalytic intermediates in a potential catalytic cycle. The electron-withdrawing nature of the CF₃ group can influence the Lewis acidity of the metal center, which in turn can affect substrate binding and the rate of key elementary steps such as oxidative addition and reductive elimination.
Although direct examples of metal complexes of this compound in enantioselective cross-couplings are not yet prevalent in the literature, the principles of ligand design in asymmetric catalysis suggest its potential as a valuable precursor for creating new, effective chiral ligands for such transformations.
Polymerization Catalysis (e.g., Isoprene (B109036) Polymerization)
The polymerization of dienes, such as isoprene, to produce synthetic rubbers with controlled microstructures is of significant industrial importance. Transition metal complexes, particularly those of cobalt and iron, bearing pyridine-based ligands have emerged as effective catalysts for this purpose. The substitution on the pyridine ring of the ligand can significantly impact the activity of the catalyst and the properties of the resulting polymer.
Research has shown that cobalt complexes ligated with a constitutional isomer, 6-(4-(trifluoromethyl)phenyl)picolinaldehyde, are active catalysts for the polymerization of isoprene. mdpi.com When activated with diethylaluminum chloride (AlEt₂Cl), these cobalt complexes exhibit high catalytic activity, producing polyisoprene with a mix of cis-1,4 and 3,4-microstructures. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring influences the electronic density at the cobalt center, which in turn affects the catalyst's activity and the polymer's molecular weight.
Similarly, iron complexes with pyridine-oxime ligands have been shown to be highly active for isoprene polymerization, yielding polymers with a combination of cis-1,4 and 3,4-units. nih.govnih.gov The performance of these iron-based catalysts can be tuned by altering the electronic and steric nature of the substituents on the pyridine-oxime ligand. For instance, activation of these iron complexes with methylaluminoxane (B55162) (MAO) leads to highly active systems for the production of polyisoprene with high molecular weights and narrow polydispersity indices. nih.govresearchgate.net
These findings suggest that metal complexes of this compound would also be promising candidates for isoprene polymerization catalysts. The electronic influence of the meta-positioned trifluoromethyl group is expected to modulate the catalytic activity and potentially the microstructure of the resulting polyisoprene.
Table 1: Isoprene Polymerization with Pyridine-Oxime-Ligated Iron Complexes Data extracted from studies on related pyridine-oxime ligated iron complexes. nih.gov
| Catalyst | Co-catalyst | Activity (g/mol·h) | Molecular Weight (kg/mol) | PDI | cis-1,4 (%) | 3,4 (%) |
|---|---|---|---|---|---|---|
| Fe-Pyridine-Oxime 1 | MAO | 6.5 × 10⁶ | 653 | 1.7 | 47 | 53 |
| Fe-Pyridine-Oxime 2 | MAO | 4.8 × 10⁶ | 60 | 3.5 | 45 | 55 |
| Fe-Pyridine-Oxime 3 | [Ph₃C][B(C₆F₅)₄]/AlR₃ | High | 140-420 | - | - | - |
Transfer Hydrogenation of Ketones
Transfer hydrogenation of ketones to secondary alcohols is a fundamental transformation in organic synthesis, with applications in the production of fine chemicals and pharmaceuticals. Ruthenium, iron, and nickel complexes are often employed as catalysts for this reaction, typically using isopropanol (B130326) as the hydrogen source. The efficiency of these catalysts is highly dependent on the ligand architecture.
Ruthenium complexes featuring NNN-tridentate ligands that incorporate a pyridine moiety have been investigated for the transfer hydrogenation of ketones. nih.gov The catalytic activity of these complexes is influenced by the secondary coordination sphere, including the presence of hydroxyl groups that can participate in proton transfer. While not directly employing this compound, these studies highlight the importance of the pyridine framework in designing effective transfer hydrogenation catalysts. nih.gov
Iron and nickel complexes with pyrazole-pyridine ligands have also demonstrated activity in the transfer hydrogenation of a variety of ketones. rsc.org The nature of both the metal center and the ligand structure has a discernible impact on the catalytic performance. The electronic effects of substituents on the ligand framework can modulate the reactivity of the metal center, influencing the rate of the hydrogenation reaction. The electron-withdrawing trifluoromethylphenyl group in this compound could enhance the Lewis acidity of the coordinated metal, potentially facilitating the hydride transfer step in the catalytic cycle.
Table 2: Transfer Hydrogenation of Acetophenone with Various Metal Complexes Illustrative data from studies on related pyridine-containing ligand complexes. nih.govmdpi.com
| Catalyst System | Substrate | Conversion (%) | Time (h) |
|---|---|---|---|
| Ru-NNN Complex | Acetophenone | >99 | 1 |
| Fe-Pyrazole-Pyridine Complex | Acetophenone | ~80 | 24 |
| Ni-Pyrazole-Pyridine Complex | Acetophenone | ~90 | 24 |
| Ru-Picolylamine Complex | Acetophenone | >95 | 0.5 |
Investigation of Biological Activity Mechanisms and Molecular Interactions
Role as Biochemical Probes
Biochemical probes are essential tools for dissecting complex biological processes. The aldehyde functionality and the trifluoromethylphenyl group of 6-(3-(trifluoromethyl)phenyl)picolinaldehyde make it a promising candidate for designing such probes to elucidate enzyme mechanisms and analyze protein-ligand interactions.
The picolinaldehyde scaffold can be chemically modified to incorporate reporter groups, such as fluorophores or affinity tags. These modifications would allow for the tracking and visualization of the molecule's journey within a cellular environment, providing insights into the localization and activity of target enzymes. The aldehyde group itself is reactive and can potentially form covalent bonds with nucleophilic residues, such as lysine (B10760008) or cysteine, within the active site of an enzyme. This interaction can be exploited to trap and identify enzymatic targets.
For instance, if this compound were to act as an inhibitor, its binding could be monitored to understand the kinetics and mode of inhibition. The trifluoromethylphenyl group would play a crucial role in directing the molecule to specific binding pockets, likely those with a degree of hydrophobicity. By studying how structural modifications to the pyridine (B92270) ring or the phenyl group affect its inhibitory potency, researchers could map the topology of the enzyme's active site.
Understanding the forces that govern the binding of a ligand to its protein target is fundamental in drug discovery and chemical biology. The trifluoromethyl group is a particularly interesting feature in this context. Its strong electron-withdrawing nature can influence the electronic environment of the entire molecule, affecting its ability to participate in hydrogen bonding and other non-covalent interactions.
The lipophilic character of the trifluoromethyl group can promote binding to hydrophobic pockets within a protein. Furthermore, fluorine atoms can engage in orthogonal multipolar interactions with backbone carbonyls, which can significantly contribute to binding affinity and selectivity. Techniques such as X-ray crystallography or NMR spectroscopy could be employed with this compound or its derivatives to obtain high-resolution structural information of the protein-ligand complex. This would reveal the precise orientation of the ligand in the binding site and identify the key amino acid residues involved in the interaction.
Table 1: Potential Interactions in Protein-Ligand Binding
| Interaction Type | Potential Contribution of this compound |
| Hydrophobic Interactions | The trifluoromethylphenyl group can occupy hydrophobic pockets in the protein's binding site. |
| Hydrogen Bonding | The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde can act as hydrogen bond acceptors. |
| Covalent Bonding | The aldehyde group can form a reversible or irreversible covalent bond with nucleophilic residues (e.g., lysine, cysteine). |
| Pi-stacking | The aromatic pyridine and phenyl rings can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
| Multipolar Interactions | The fluorine atoms of the trifluoromethyl group can participate in favorable interactions with carbonyl groups of the protein backbone. |
Mechanistic Insights into Biological Modulation
The biological activity of trifluoromethylpyridine derivatives is often attributed to the unique physicochemical properties of the fluorine atom and the pyridine moiety. nih.gov Pyridine-containing compounds are known to interact with a wide range of biological targets, including enzymes and receptors. The specific substitution pattern of this compound would determine its selectivity for a particular target.
For example, various pyridine derivatives have been shown to possess antiproliferative activity, with the nature and position of substituents on the pyridine ring influencing their potency. nih.gov The trifluoromethyl group, with its strong electron-withdrawing properties, can significantly alter the electronic distribution of the pyridine ring, which in turn can affect its binding affinity to a target protein. nih.gov
By interacting with a specific molecular target, this compound could trigger a cascade of events within a cell, leading to the modulation of a particular biochemical pathway. For instance, if it were to inhibit a key enzyme in a metabolic pathway, it could lead to the accumulation of a substrate or the depletion of a product, with wide-ranging cellular consequences.
The study of structure-activity relationships (SAR) of related pyridine derivatives has shown that modifications to the substituent groups can dramatically alter their biological effects. nih.gov This highlights the importance of the specific arrangement of the trifluoromethylphenyl and aldehyde groups in dictating the compound's influence on cellular processes.
The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its profound effects on a molecule's physicochemical properties. nih.gov
Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule. researchgate.netnih.govurv.cat This property is crucial for its ability to cross cell membranes and reach its intracellular target. However, the relationship between fluorination and lipophilicity can be complex and context-dependent. researchgate.netnih.govurv.cat The increased lipophilicity conferred by the trifluoromethyl group in this compound would likely enhance its cell permeability.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This increased metabolic stability can lead to a longer biological half-life and improved bioavailability of the compound. nih.gov By replacing a metabolically vulnerable group with a trifluoromethyl group, medicinal chemists can often design more robust drug candidates.
Table 2: Physicochemical Properties Influenced by the Trifluoromethyl Group
| Property | Impact of the Trifluoromethyl Group |
| Lipophilicity | Generally increases, potentially improving membrane permeability. researchgate.netnih.govurv.cat |
| Metabolic Stability | Significantly increases due to the strength of the C-F bond, leading to a longer half-life. nih.gov |
| Electron-withdrawing character | Strong electron-withdrawing nature can influence pKa and binding interactions. nih.gov |
| Binding Affinity | Can enhance binding to target proteins through favorable interactions. nih.gov |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses
Correlation Between Structural Modifications and Biological Efficacy
Structural modifications to the core scaffold of phenyl-pyridine compounds are pivotal in modulating biological efficacy. The trifluoromethyl (-CF3) group, in particular, is a critical addition in medicinal chemistry. researchgate.net Due to its strong electron-withdrawing nature and high lipophilicity, the -CF3 group can significantly enhance the metabolic stability and cell membrane permeability of a molecule. researchgate.netmdpi.com This often leads to improved bioavailability and potency. researchgate.net
In derivatives of related heterocyclic compounds, modifications to the aromatic rings and the linker between them can drastically alter activity. For instance, the introduction of lipophilic groups on the phenyl ring can lead to a significant increase in enzymatic inhibitory potency by enhancing interactions with hydrophobic pockets in the target protein. acs.org Conversely, replacing the -CF3 group with a methyl group (-CH3) has been shown to decrease activity in some contexts, highlighting the unique contribution of the fluorinated moiety. researchgate.net The aldehyde group itself is a reactive functional group that can participate in crucial interactions with biological targets, and its modification or replacement would fundamentally alter the compound's mechanism of action.
Table 1: Impact of Structural Features on Biological Activity
| Structural Component | Property | General Impact on Biological Efficacy |
|---|---|---|
| Trifluoromethyl (-CF3) Group | High Electronegativity, Lipophilicity | Enhances metabolic stability, membrane permeability, and binding affinity. researchgate.netmdpi.com |
| Phenyl Ring | Aromatic System | Serves as a scaffold; substitutions dictate interaction with target protein pockets. acs.org |
| Pyridine Ring | Heterocyclic Aromatic | Influences solubility, pKa, and potential for hydrogen bonding. nih.govnih.gov |
| Picolinaldehyde Moiety | Reactive Carbonyl Group | Can form covalent or non-covalent bonds with active site residues of target enzymes. nih.gov |
Positional Effects of Substituents on Biological Activity
The specific placement of substituents on both the phenyl and pyridine rings is crucial for determining biological activity. For electron-withdrawing groups like nitro (-NO2) or chloro (-Cl) on the phenyl ring, the para-position is often favored over ortho or meta positions for enhancing activity in certain classes of bioactive molecules. juniperpublishers.com
Research into Specific Biological Target Classes and Associated Mechanisms
Research has identified several key areas where this compound and related structures show significant biological activity. These include antifungal applications and the inhibition of enzymes crucial to cancer cell survival.
Antifungal Activity Mechanisms
Derivatives of pyridinecarbaldehyde have been identified as promising scaffolds for broad-spectrum antifungal agents. acs.org The mechanism of action for these compounds often involves the disruption of fungal cell integrity. Electron microscopy studies on related compounds have shown that they can destroy the morphology of mycelia and the structure of the cell membrane. acs.org Further investigation using fluorescent staining has revealed that these molecules can alter mitochondrial membrane potential and increase cell membrane permeability, leading to fungal cell death. acs.org
Table 2: Proposed Antifungal Mechanisms of Action
| Mechanism | Description |
|---|---|
| Cell Membrane Disruption | Alters the structure and integrity of the fungal cell membrane, leading to leakage of cellular contents. acs.org |
| Increased Permeability | Increases the permeability of the cell membrane, disrupting normal cellular transport and homeostasis. acs.org |
| Mitochondrial Dysfunction | Changes the mitochondrial membrane potential, interfering with cellular respiration and energy production. acs.org |
Histone Deacetylase 6 (HDAC6) Inhibition Research
Histone deacetylase (HDAC) inhibitors are an important class of anticancer agents. While direct research linking this compound to HDAC6 is not extensive, its structural components are relevant to the design of known HDAC inhibitors. A typical HDAC inhibitor consists of three parts: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker, and a "cap" group that interacts with the surface of the enzyme. bohrium.com
The biphenyl-like scaffold of the subject compound is analogous to cap groups found in other potent and selective HDAC6 inhibitors. bohrium.com Furthermore, trifluoromethyl ketones have been investigated as alternative zinc-binding groups to the more common hydroxamic acids, although they can suffer from metabolic instability. nih.govresearchgate.net The presence of the trifluoromethylphenyl moiety in the structure of this compound suggests it could serve as a scaffold for designing novel HDAC6 inhibitors, where the aldehyde could be modified into a suitable zinc-binding group.
PRMT5 Inhibition and MTA-Cooperativity Mechanisms
One of the most significant areas of research for this class of compounds is the inhibition of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a therapeutic target in cancers that have a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene. acs.orgufl.edu This deletion, which occurs in about 10-15% of all human cancers, leads to the accumulation of the metabolite 5'-deoxy-5'-methylthioadenosine (MTA) within the cancer cells. tangotx.comtmc.edu
MTA acts as a natural, partial inhibitor of PRMT5. biorxiv.org The therapeutic strategy, known as synthetic lethality, involves using a drug that can selectively and potently inhibit PRMT5 only in the high-MTA environment of cancer cells, while sparing healthy cells with normal MTA levels. acs.org This is achieved through "MTA-cooperative" inhibitors. These molecules are designed to bind to the PRMT5-MTA complex, stabilizing it and forming a ternary complex that shuts down the enzyme's activity. nih.gov This approach provides a highly selective method for killing cancer cells with MTAP deletions. tangotx.com
The 5-(trifluoromethyl)pyridine group has been specifically identified as a key structural motif that extends into a lipophilic binding pocket of the PRMT5-MTA complex, enhancing binding affinity and potency. acs.org The development of MTA-cooperative PRMT5 inhibitors represents a promising precision oncology strategy, and compounds with a trifluoromethyl-substituted pyridine scaffold are central to this research. acs.orgnih.gov
Table 3: Activity of an MTA-Cooperative PRMT5 Inhibitor Analog
| Assay | IC50 (µM) in MTAP-del cells | IC50 (µM) in MTAP-WT cells | Selectivity Fold |
|---|---|---|---|
| SMDA Cellular Assay | 0.008 | >0.658 | >82 |
| Viability Assay | 0.012 | 0.888 | >74 |
Data adapted from structure-activity relationship studies on MRTX1719, a compound developed from similar structural exploration. acs.org
Neuronal Kv7 Channel Activation Research
Research into the direct interaction of this compound with neuronal Kv7 channels has not been extensively reported in publicly available literature. However, the importance of Kv7 channel modulators in neuroscience warrants a discussion of the potential mechanisms.
Kv7 channels, also known as M-channels, are voltage-gated potassium channels that play a critical role in stabilizing the neuronal membrane potential and controlling neuronal excitability. nih.gov Activation of these channels leads to a hyperpolarizing outward potassium current, which acts as a brake on repetitive firing and can prevent hyperexcitable states associated with disorders like epilepsy. nih.gov
Pharmacological activation of Kv7 channels is a key mechanism for certain anticonvulsant drugs. For example, the opener Retigabine is known to shift the voltage dependence of channel activation, allowing the channels to open at more negative membrane potentials and thus be more active at subthreshold voltages. This enhancement of the M-current helps to suppress aberrant neuronal firing. nih.gov
Given the presence of the trifluoromethylphenyl moiety, a common feature in centrally active compounds, it is plausible that this compound could be investigated for its potential to modulate neuronal ion channels. Future research would be required to determine if this compound can bind to and stabilize the open state of Kv7 channels, a mechanism that would classify it as a potential channel activator with therapeutic implications for neurological disorders characterized by neuronal hyperexcitability.
Antioxidant Activity Mechanisms
The three major mechanisms are:
Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching it. The feasibility of this mechanism is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the potential H-donating bond. A lower BDE indicates a greater propensity for hydrogen donation. researchgate.netmdpi.com
Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. The energy required for the initial electron transfer is known as the Ionization Potential (IP). researchgate.net
Sequential Proton Loss-Electron Transfer (SPLET): In this mechanism, the antioxidant first loses a proton, forming an anion. This anion then donates an electron to the free radical. This pathway is particularly relevant in polar solvents. researchgate.net
For this compound, the aldehyde proton is a potential site for hydrogen donation in a HAT mechanism. DFT studies could calculate the BDE of the C-H bond of the aldehyde group to assess its radical scavenging potential. The aromatic rings could participate in SET-PT mechanisms, where their stability upon forming a radical cation would be a determining factor. The trifluoromethyl group, being strongly electron-withdrawing, would influence the electronic properties of the phenyl ring and thus affect the IP and BDE values. opensciencepublications.com
Table 2: Principal Mechanisms of Antioxidant Activity This table outlines the key theoretical mechanisms for radical scavenging and the computational parameters used to evaluate them.
Mechanism Description Key Parameter (DFT) Favorable Value Hydrogen Atom Transfer (HAT) Direct transfer of a hydrogen atom (H•) to a radical. Bond Dissociation Enthalpy (BDE) Low Single Electron Transfer-Proton Transfer (SET-PT) An electron is transferred, followed by a proton. Ionization Potential (IP) Low Sequential Proton Loss-Electron Transfer (SPLET) A proton is lost, followed by an electron transfer from the resulting anion. Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) Low
Anti-Parasitic Research (e.g., Visceral Leishmaniasis, Chagas Disease)
There is a significant global need for new therapeutic agents to treat neglected tropical diseases such as Visceral Leishmaniasis, caused by Leishmania species, and Chagas disease, caused by Trypanosoma cruzi. dspacedirect.orgwustl.edufrontiersin.org While this compound has not been specifically reported in anti-parasitic research, compounds containing nitrogen heterocycles like pyridine are of great interest in this field. nih.gov
One of the primary strategies in developing drugs against these protozoan parasites is to target biochemical pathways that are essential for the parasite but absent in the human host. A key example is the purine (B94841) salvage pathway. These parasites are incapable of synthesizing purines de novo and rely entirely on salvaging them from the host. nih.gov
Compounds that are structurally similar to purines can act as inhibitors of the enzymes involved in this salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for instance, is a purine isostere that has been explored for its anti-parasitic properties. The pyridine ring within this compound could serve as a scaffold for designing molecules that mimic purines and interfere with these essential metabolic processes in Leishmania and T. cruzi. Further research, including in vitro screening against these parasites, would be necessary to validate this hypothesis.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be used to identify the number of chemically distinct protons, their electronic environments, and their proximity to other protons. For 6-(3-(trifluoromethyl)phenyl)picolinaldehyde, one would expect to observe distinct signals for the aldehydic proton, as well as a series of multiplets for the seven aromatic protons on the pyridine (B92270) and phenyl rings. The chemical shift of the aldehyde proton would likely appear far downfield (typically δ 9-10 ppm). The aromatic protons would show complex splitting patterns based on their positions and coupling to adjacent protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A spectrum for this compound would show distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the aldehyde would have a characteristic chemical shift in the range of δ 190-200 ppm. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons would appear in the typical region of δ 120-160 ppm.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, this technique would show a single, sharp resonance for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. Its chemical shift, typically around -63 ppm relative to a standard like CFCl₃, would confirm the presence and electronic environment of this crucial functional group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak around 1700-1730 cm⁻¹ would indicate the C=O stretching vibration of the aldehyde. Strong absorptions in the 1100-1350 cm⁻¹ region would be characteristic of the C-F stretching vibrations of the trifluoromethyl group. Additionally, bands corresponding to aromatic C-H and C=C stretching would be visible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight of the compound (C₁₃H₈F₃NO, molecular weight: 251.21 g/mol ). Analysis of the fragmentation pattern would provide further structural information, likely showing fragments corresponding to the loss of the aldehyde group (-CHO) or the trifluoromethylphenyl moiety.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide definitive information on its molecular architecture. mdpi.com This would include precise bond lengths, bond angles, and the dihedral angle between the pyridine and phenyl rings, offering insight into the molecule's conformation in the solid state. mdpi.com
Precise Determination of Bond Lengths and Angles
Without an experimentally determined crystal structure, the precise bond lengths and angles of this compound cannot be definitively stated. Computational modeling, such as that employed by PubChem, provides theoretical estimations of molecular properties. However, these are calculated values and await experimental verification.
A table of hypothetical bond lengths and angles, based on general values for similar chemical fragments, is provided below for illustrative purposes. It must be emphasized that these are not experimentally determined values for the title compound.
| Bond | Hypothetical Length (Å) | Angle | Hypothetical Angle (°) |
| C=O (aldehyde) | 1.21 | C-C-H (aldehyde) | 116 |
| C-C (phenyl-pyridyl) | 1.49 | Phenyl-C-C (pyridyl) | 120 |
| C-CF3 | 1.48 | C-C-C (in phenyl ring) | 120 |
| C-F | 1.35 | F-C-F | 109.5 |
This data is illustrative and not based on experimental findings for this compound.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal packing of a molecule is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the aldehyde group's oxygen atom could potentially act as a hydrogen bond acceptor in the presence of suitable donor molecules. The aromatic rings provide opportunities for π-π stacking, where the electron-rich phenyl and electron-deficient pyridine rings could engage in favorable electrostatic interactions.
The trifluoromethyl group is known to participate in non-conventional intermolecular interactions. The fluorine atoms can engage in weak C-H···F hydrogen bonds and halogen bonding. The packing of molecules in the solid state would be a delicate balance of these varied interactions, aiming to achieve the most thermodynamically stable arrangement. Without crystallographic data, the specific packing motifs and the dominant intermolecular forces for this compound remain speculative.
Conformational Analysis and Steric Hindrance
The conformation of this compound is largely defined by the rotational freedom around the single bond connecting the phenyl and pyridine rings. The dihedral angle between these two rings is a critical parameter. For the related 2-phenylpyridine, theoretical studies have indicated a twisted conformation with a dihedral angle of approximately 21 degrees, which is significantly less than that of biphenyl, suggesting a degree of conjugation between the rings.
In the case of this compound, the presence of the trifluoromethyl group at the meta-position of the phenyl ring introduces considerable steric bulk. This steric hindrance would likely influence the preferred rotational conformation, potentially leading to a larger dihedral angle between the two aromatic rings compared to an unsubstituted analogue. This twisting would be a compromise between maximizing π-system conjugation (favoring planarity) and minimizing steric repulsion between the ortho-hydrogens of the pyridine ring and the substituents on the phenyl ring. The aldehyde group's orientation relative to the pyridine ring would also be a key conformational feature, likely influenced by electronic interactions with the nitrogen atom of the pyridine ring.
Computational and Theoretical Chemistry Applied to 6 3 Trifluoromethyl Phenyl Picolinaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reaction mechanisms.
Geometry Optimization and Energetic Profiles
The first step in a computational study of 6-(3-(trifluoromethyl)phenyl)picolinaldehyde would involve geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. By calculating the energy at different molecular conformations, an energetic profile can be constructed. This profile is crucial for understanding the molecule's stability, preferred conformations, and the energy barriers between different rotational isomers (rotamers). For instance, the rotation around the single bond connecting the phenyl and picolinaldehyde rings would be a key area of investigation to identify the most energetically favorable orientation of these two ring systems.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Once the optimized geometry is obtained, DFT is used to analyze the electronic structure. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and electronic excitation properties.
Furthermore, analyzing the charge distribution across the molecule helps to identify electron-rich and electron-deficient regions. This is often visualized using molecular electrostatic potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack. For this compound, the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine (B92270) ring are expected to significantly influence the charge distribution.
Below is a hypothetical data table illustrating the kind of data that would be generated from such an analysis:
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Spectroscopic Property Prediction (e.g., Simulated IR and NMR Spectra)
DFT calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each peak in the simulated spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This allows for the assignment of experimentally observed IR bands to specific molecular motions. For this compound, characteristic peaks would be expected for the C=O stretch of the aldehyde, C-F stretches of the trifluoromethyl group, and various vibrations of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹H and ¹³C) can be calculated and are highly sensitive to the electronic environment of each nucleus. Comparing calculated and experimental NMR spectra can aid in the structural elucidation and confirmation of the molecule.
A representative table of predicted vibrational frequencies is shown below:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1710 |
| Aromatic C-H Stretch | 3100-3000 |
| C-F Stretch | 1350-1100 |
| Pyridine Ring Breathing | ~1000 |
Molecular Docking and Dynamics Simulations
These computational techniques are instrumental in studying the interactions of a molecule with biological macromolecules, such as proteins.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. This allows for the identification of the most likely binding mode and provides an estimate of the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex.
Conformational Dynamics and Flexibility Analysis
Molecular dynamics (MD) simulations provide a more detailed view of the ligand-protein complex by simulating the movements of atoms over time. MD simulations can reveal the conformational dynamics and flexibility of both the ligand and the protein upon binding. This analysis can show how the ligand adapts its conformation to fit into the binding site and how the protein may change its shape to accommodate the ligand (induced fit). Understanding the flexibility of the complex is crucial for a complete picture of the binding event and can provide insights into the mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities. The process involves calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with experimentally determined biological activities to build a predictive model.
A thorough search of scientific databases for QSAR studies involving this compound has yielded no specific results. While numerous QSAR models exist for various classes of compounds, none were found that specifically include or focus on this particular aldehyde. Consequently, there are no established models to predict its biological activity based on its structural features, nor are there any publicly available datasets of its activity that would be required to construct such a model.
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species and high-energy intermediates that are difficult or impossible to observe experimentally. These methods can map out the entire energy landscape of a reaction, providing a detailed, step-by-step understanding of how reactants are converted into products.
Transition State Characterization and Reaction Pathway Prediction
A key aspect of mechanistic studies is the characterization of transition states, which are the energy maxima along a reaction coordinate. Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry and energy of these transition states. This information is crucial for calculating reaction rates and understanding the factors that control the selectivity of a reaction.
Despite the utility of these methods, no computational studies on the reaction mechanisms involving this compound have been published in the peer-reviewed scientific literature. Research in this area could, for example, investigate the mechanisms of its synthesis, its reactivity in various organic transformations, or its potential interactions with biological targets. However, at present, there is no available data on its predicted reaction pathways or characterized transition states.
Supramolecular Interactions and Host-Guest Chemistry Modeling
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, which govern processes such as molecular recognition and self-assembly. Computational modeling is a powerful tool for investigating these interactions, providing detailed information about the geometry and energetics of supramolecular complexes. Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within a larger "host" molecule.
There is currently no published research on the computationally modeled supramolecular interactions or host-guest chemistry of this compound. Such studies could explore its potential to act as a guest in various molecular hosts or to self-assemble into larger structures through non-covalent interactions. The trifluoromethyl group and the pyridine nitrogen atom, for instance, could participate in specific interactions such as halogen bonding or hydrogen bonding, but these have not been computationally explored for this compound. The lack of such studies means there are no available data tables on binding energies, interaction distances, or preferred binding conformations with potential host molecules.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(3-(Trifluoromethyl)phenyl)picolinaldehyde, and how can reaction conditions be optimized?
Answer: The synthesis of picolinaldehyde derivatives typically involves cross-coupling reactions. For example, 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde (10k) is synthesized via Suzuki-Miyaura coupling between halogenated picolinaldehyde precursors and aryl boronic acids under palladium catalysis . Key steps include:
- Reagent selection : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a THF/H₂O solvent system.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the aldehyde product .
- Yield optimization : Monitor reaction progress via thin-layer chromatography (TLC) and extend reaction time to 48–72 hours for complete conversion .
Table 1: Example Reaction Conditions for Analogous Picolinaldehyde Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C, 72h | Aryl-aryl bond formation |
| Work-up | Filtration, solvent evaporation | Remove catalyst/base |
| Purification | Column chromatography (hexane:EtOAc) | Isolate pure aldehyde |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features are diagnostic?
Answer:
- 13C NMR : The aldehyde carbon appears as a distinct peak at δ ~191.5–191.7 ppm. Aromatic carbons adjacent to the pyridine nitrogen resonate at δ 149–142 ppm, while trifluoromethyl-substituted phenyl carbons appear at δ 135–122 ppm .
- HRMS : Confirm molecular ion ([M+H]+) with mass accuracy <5 ppm. For example, a derivative with C₁₀H₇F₃N₂O shows [M+H]+ at m/z 240.18 .
- 19F NMR : The CF₃ group typically shows a singlet at δ -60 to -65 ppm .
Table 2: Key 13C NMR Peaks for Analogous Compounds
| Carbon Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aldehyde (CHO) | 191.5–191.7 | |
| Pyridine C2 | 149.2–148.8 | |
| CF₃-attached C | 132.5–122.2 |
Q. How can computational docking tools predict the biological interactions of this compound?
Answer: AutoDock Vina is widely used for molecular docking due to its speed and accuracy . Steps include:
Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
Protein preparation : Remove water molecules and add polar hydrogens to the target structure.
Docking parameters : Use a grid box centered on the active site (e.g., 20 ų) and run multithreaded calculations for efficiency .
Validation : Compare predicted binding poses with crystallographic data or mutagenesis studies to resolve discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking results and experimental binding assays?
Answer:
- Reparameterize scoring functions : Adjust AutoDock Vina’s empirical scoring function to account for the compound’s electronegative CF₃ group, which may influence van der Waals interactions .
- Experimental validation : Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity. Cross-reference with docking poses to identify false positives .
Q. What strategies mitigate instability issues during multi-step synthesis of this compound?
Answer:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to protect the aldehyde moiety during intermediate steps .
- Low-temperature work-up : Conduct acid-sensitive reactions at 0–5°C to prevent aldehyde oxidation .
- Inert atmosphere : Perform reactions under nitrogen/argon to avoid moisture-induced side reactions .
Q. How can SHELX software improve structural determination for derivatives of this compound?
Answer: SHELXL refines crystal structures using high-resolution
- Twinned data handling : Apply the TWIN/BASF commands to model twinning in crystals with pseudo-symmetry .
- Anisotropic displacement parameters : Assign ADPs to trifluoromethyl carbons to improve electron density maps .
- Validation tools : Use CHECKCIF to identify geometric outliers (e.g., unrealistic bond lengths) post-refinement .
Q. What advanced analytical methods detect trace impurities in synthesized batches?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
